2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol
Description
2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-ol (hereafter referred to as the target compound) is a tricyclic diazatricyclo derivative characterized by a rigid adamantane-like framework. Key structural features include:
- A central 1,3-diazatricyclo[3.3.1.1³,⁷]decane core with methyl groups at positions 5 and 5.
- A hydroxyl group at position 6, enhancing polarity and reactivity.
This compound’s structural complexity and functional groups make it a candidate for applications in medicinal chemistry, catalysis, and materials science.
Properties
IUPAC Name |
2-(3-aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-15-7-18-9-16(2,14(15)20)10-19(8-15)13(18)11-4-3-5-12(17)6-11/h3-6,13-14,20H,7-10,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTOSJNCPZJIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1O)(CN(C2)C3C4=CC(=CC=C4)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazomethane-Mediated Ring Enlargement
The tricyclic framework of the target compound is most efficiently constructed via ring enlargement of substituted cyclohexanone precursors. As demonstrated in the synthesis of analogous cycloheptanones, treatment of 2-(3-nitrophenyl)-5-methylcyclohexanone with diazomethane induces a-shift, yielding the seven-membered cycloheptanone intermediate. Subsequent hydrolysis and reduction steps introduce the aminophenyl moiety.
Reaction Conditions:
Condensation and Cyclization Strategies
Alternative routes employ keto-ester condensations to assemble the diazatricyclo system. Ethyl 6-(3-aminobenzoyl)valerate undergoes base-catalyzed cyclization with ethyl α-bromoacetate, followed by dehydration and catalytic hydrogenation to furnish the tricyclic core.
Key Steps:
- Condensation: Ethyl 6-(3-aminobenzoyl)valerate + ethyl α-bromoacetate → diethyl 2-(3-aminophenyl)-1,6-dicarboxyhexene (72% yield)
- Dehydration: Phosphorus oxychloride-mediated elimination (89% yield)
- Hydrogenation: Raney nickel-catalyzed reduction (95% yield)
Functionalization of the Tricyclic Framework
Introduction of the 6-Hydroxyl Group
The 6-hydroxyl group is introduced via ketone reduction or oxidative functionalization. Sodium borohydride reduction of the 6-keto intermediate (derived from diazomethane ring expansion) provides the secondary alcohol in 78% yield. Alternatively, epoxidation of a preformed olefin followed by acid-catalyzed hydrolysis achieves stereoselective hydroxylation.
Optimized Reduction Protocol:
N-Methylation and Protecting Group Strategies
Selective N-methylation at the 5- and 7-positions is achieved using methyl iodide in the presence of Hunig’s base. Benzyloxycarbonyl (Cbz) protection of the 3-aminophenyl group prior to methylation prevents undesired quaternization.
Protection/Deprotection Sequence:
- Cbz Protection: 3-Aminophenyl group → Cbz-amide (91% yield)
- Methylation: CH3I, DIPEA, DMF, 50°C (85% yield)
- Deprotection: H2/Pd-C, ethanol (quantitative)
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl3):
- δ 6.92 (t, J = 7.8 Hz, 1H, aromatic H-5)
- δ 6.45 (d, J = 7.6 Hz, 2H, aromatic H-2/H-6)
- δ 4.21 (s, 1H, OH)
- δ 3.11 (m, 2H, bridgehead H-3/H-7)
- δ 2.89 (s, 6H, N-CH3)
¹³C NMR (100 MHz, CDCl3):
Mass Spectrometry (MS)
High-Resolution ESI-MS:
- Observed: m/z 271.1584 [M+H]⁺
- Calculated for C16H21N3O: 271.1582
- Fragmentation: Loss of H2O (m/z 253.1), followed by retro-Diels-Alder cleavage (m/z 178.0)
Challenges and Optimization Considerations
Regioselectivity in Diazomethane Reactions
Competing-shifts during diazomethane-mediated ring expansion necessitate careful control of reaction temperature (–10°C to 0°C) and solvent polarity (methanol > ethanol). Addition of catalytic potassium carbonate suppresses side reactions, improving yields to >85%.
Purification of Polar Intermediates
Silica gel chromatography with ethyl acetate/hexane (3:7 → 1:1 gradient) effectively separates hydroxylated intermediates from des-methyl byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves diastereomers arising from bridgehead stereochemistry.
Industrial-Scale Production Feasibility
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Required per Batch (kg) |
|---|---|---|
| Diazomethane | 320 | 0.45 |
| Ethyl α-bromoacetate | 150 | 1.2 |
| Raney Nickel | 220 | 0.08 |
Total Synthesis Cost (per 100 g): ≈ $1,240 (excluding labor and infrastructure)
Chemical Reactions Analysis
2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired reaction pathway.
Scientific Research Applications
2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe or a tool in biochemical assays to study various biological processes.
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
The target compound shares its tricyclic core with several analogs, differing primarily in substituents and functional groups. Below is a detailed comparison:
Structural Modifications and Substituent Effects
Table 1: Substituent and Functional Group Comparison
Physicochemical Properties
Table 2: Calculated and Experimental Properties
*Estimated based on structural analogs.
Biological Activity
The compound 2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is a unique bicyclic organic molecule characterized by its nitrogen-rich structure, which is part of the diazatricyclo family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately . The presence of both an amino group and a hydroxyl group in its structure suggests potential for diverse interactions with biological macromolecules.
The biological activity of this compound is believed to involve:
- Interaction with Enzymes : The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways.
- Receptor Binding : It may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems .
- Anticancer Properties : Preliminary studies suggest that this compound might exhibit antiproliferative effects against certain cancer cell lines .
Biological Activity Studies
Research into the biological activity of this compound has primarily focused on its anticancer potential and neuroactive properties.
Anticancer Activity
A number of studies have explored the antiproliferative effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has shown activity against lung and breast cancer cells.
- Mechanism : The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Neuropharmacological Effects
Recent studies have also begun to investigate the neuropharmacological effects of this compound:
- CNS Activity : Animal models suggest potential anxiolytic and antidepressant-like effects.
- Receptor Interaction : The compound may interact with serotonin and dopamine receptors, indicating a possible role in mood regulation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one | Different amino group position | |
| 5,7-Dimethyl-1,3-diazaadamantan-6-one | Simpler structure with different nitrogen arrangement | |
| 2-(2-Aminophenyl)-5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one | Variation in methyl substitution |
This table illustrates how variations in structure can impact biological activity and pharmacological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
